Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-(2-propenylthio)-,ethyl ester
Description
Pyrido[2,3-d]pyrimidines are ortho-fused bicyclic heterocycles with a pyridine and pyrimidine ring system, recognized as privileged scaffolds due to their structural similarity to nucleic acid bases and diverse pharmacological applications . The compound Pyrido[2,3-d]pyrimidine-5-carboxylic acid, 3,4-dihydro-3,7-dimethyl-4-oxo-2-(2-propenylthio)-, ethyl ester features:
- Ethyl ester at position 5, enhancing lipophilicity and bioavailability.
- 2-Propenylthio substituent at position 2, contributing to steric and electronic modulation.
- 3,7-Dimethyl and 4-oxo groups, which influence hydrogen bonding and metabolic stability.
This compound is hypothesized to exhibit antimicrobial and kinase-inhibitory properties based on structural analogs (e.g., Gram-positive bacterial inhibition in pyrido[2,3-d]pyrimidines with sulfur-containing substituents) .
Properties
CAS No. |
126596-45-0 |
|---|---|
Molecular Formula |
C15H17N3O3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-4-oxo-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C15H17N3O3S/c1-5-7-22-15-17-12-11(13(19)18(15)4)10(8-9(3)16-12)14(20)21-6-2/h5,8H,1,6-7H2,2-4H3 |
InChI Key |
BLEBCMJGSNWUPW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N=C(N(C2=O)C)SCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Sulfur-containing groups (e.g., 2-propenylthio, thieno) enhance antimicrobial activity by disrupting bacterial membranes .
- Aromatic substituents (e.g., phenyl, dichlorophenyl) improve kinase selectivity via hydrophobic pocket interactions .
- Ethyl ester vs. carboxylic acid : Esters improve cell permeability, while free acids enhance target binding in hydrophilic environments .
Q & A
How can researchers optimize the synthesis of pyrido[2,3-d]pyrimidine derivatives to achieve high yield and purity?
Category: Basic
Methodological Answer:
Optimization involves selecting catalysts, solvents, and reaction conditions. For example, refluxing 5-acetyl-4-aminopyrimidines with MeONa in BuOH enables selective cyclization into pyrido[2,3-d]pyrimidin-5-ones or -7-ones, depending on the acyl group . Using anhydrous DMF with coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine improves amidation efficiency (e.g., 63% yield for diethyl ester derivatives) . Temperature control (e.g., 175–200°C for cyclization) and inert atmospheres prevent side reactions .
What characterization techniques are critical for confirming pyrido[2,3-d]pyrimidine structures?
Category: Basic
Methodological Answer:
Key techniques include:
- 1H NMR : Distinct shifts for methyl groups (δ 1.2–1.4 ppm), thioether protons (δ 3.5–4.0 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves stereochemistry, as shown in ORTEP diagrams for derivatives like compound 5d .
- Melting point analysis : Consistency in melting ranges (e.g., 175–201°C) confirms purity .
How do substituents at position 2 influence cyclization pathways and product distribution?
Category: Advanced
Methodological Answer:
Substituents like 2-propenylthio or methyl groups direct cyclization. For instance, 2-propenylthio enhances sulfur-mediated ring closure, favoring pyrido[2,3-d]pyrimidin-5-ones, while methyl groups stabilize intermediates for pyrimidin-7-ones . Oxidation of SMe to sulfone with m-chloroperbenzoic acid simplifies NHBn introduction, altering reactivity . Computational modeling (e.g., DFT) can predict substituent effects on transition states .
What strategies resolve contradictions in biological activity data across derivatives?
Category: Advanced
Methodological Answer:
- Structure-activity relationship (SAR) studies : Compare substituent effects on enzyme inhibition. For example, trifluoro derivatives (e.g., compound 26) show 35.7-fold selectivity for parasitic vs. human DHFR due to interactions with Ile123 .
- Dose-response assays : Quantify IC50 values against bacterial strains (e.g., Pseudomonas aeruginosa) to distinguish nonspecific toxicity from target-specific effects .
What purification methods are recommended for pyrido[2,3-d]pyrimidines?
Category: Basic
Methodological Answer:
- Silica gel chromatography : Effective for separating intermediates (e.g., diethyl esters) using gradients of ethyl acetate/hexane .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (95% purity) .
- HPLC : Resolves isomers in multicomponent syntheses (e.g., tetronic acid-based routes) .
How can computational methods predict binding affinity to target enzymes?
Category: Advanced
Methodological Answer:
- Molecular docking : Models interactions with DHFR active sites. For example, N9-methyl groups in bicyclic derivatives align with Ile123 in Plasmodium DHFR but clash with Val115 in human DHFR .
- MD simulations : Assess stability of enzyme-ligand complexes over 100-ns trajectories to prioritize derivatives for synthesis .
How to design derivatives with selective antibacterial vs. mammalian activity?
Category: Advanced
Methodological Answer:
- Substituent engineering : Bulky groups (e.g., benzylthio at position 2) reduce mammalian cell permeability but retain activity against Proteus vulgaris .
- Metabolic stability assays : Test microsomal degradation to identify labile moieties (e.g., ester groups) that limit off-target effects .
What are key considerations for scaling up synthesis?
Category: Basic
Methodological Answer:
- Solvent selection : Replace DMF with recyclable solvents (e.g., THF) to reduce costs .
- Catalyst loading : Optimize stoichiometry (e.g., 1.1 eq HATU for amidation) to minimize waste .
- Flow chemistry : Continuous reactors improve heat transfer for exothermic steps like cyclization .
What mechanistic insights explain substituent effects on antitumor activity?
Category: Advanced
Methodological Answer:
- Enzyme kinetics : Derivatives with 2-propenylthio inhibit mPGES-1 (IC50 < 1 µM) by blocking arachidonic acid binding .
- ROS induction : Thioether oxidation generates reactive oxygen species, triggering apoptosis in tumor cells .
How to functionalize position 2 with optimal regioselectivity?
Category: Basic
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
